molecular formula C14H17NO2S B4561409 N-(butan-2-yl)naphthalene-2-sulfonamide

N-(butan-2-yl)naphthalene-2-sulfonamide

Cat. No.: B4561409
M. Wt: 263.36 g/mol
InChI Key: WISAKOFOTMMKPE-UHFFFAOYSA-N
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Description

N-(butan-2-yl)naphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the class of naphthalene sulfonamides, which are recognized for their diverse pharmacological properties. Recent scientific investigations into structurally similar 6-acetylnaphthalene-2-sulfonamide derivatives have highlighted their potential as multi-target agents in oncology and anti-infective research . In anticancer research, these derivatives have demonstrated potent cytotoxic activity against human breast cancer cell lines (e.g., MCF7) by effectively suppressing the IL6/JAK2/STAT3 signaling pathway, a key driver in cancer cell proliferation and survival . The mechanism involves the downregulation of downstream effectors such as BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic protein BAX, thereby inducing programmed cell death . Furthermore, naphthalene-sulfonamide hybrids exhibit promising antimicrobial activity. They have been shown to function by inhibiting critical bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This dual inhibitory action makes them compelling leads for addressing multidrug-resistant bacterial strains . The structural motif of the naphthalene ring fused with a sulfonamide group is also being explored in the development of tumor-targeting fluorescent probes, leveraging the affinity of sulfonamides for isoforms of carbonic anhydrase overexpressed in certain tumor cells . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-3-11(2)15-18(16,17)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISAKOFOTMMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Naphthalene Sulfonamides

Classical Approaches to Naphthalene (B1677914) Sulfonamide Synthesis

The foundational methods for creating naphthalene sulfonamides have been in use for decades and remain reliable for laboratory-scale synthesis. These approaches typically involve the reaction of a sulfonyl chloride with an appropriate amine.

Amidation Reactions Involving Sulfonyl Chlorides and Amines

The most traditional and widely employed method for the synthesis of N-(butan-2-yl)naphthalene-2-sulfonamide involves the amidation of naphthalene-2-sulfonyl chloride with butan-2-amine. This nucleophilic substitution reaction forms the robust sulfur-nitrogen (S-N) bond characteristic of sulfonamides.

The general reaction proceeds as follows:

Naphthalene-2-sulfonyl chloride + Butan-2-amine → this compound + Hydrochloric acid

In a typical procedure, naphthalene-2-sulfonyl chloride is dissolved in a suitable inert solvent. Butan-2-amine is then added, often in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Common bases used for this purpose include pyridine (B92270) or triethylamine. The reaction of p-acetamidobenzenesulfonyl chloride with concentrated ammonia (B1221849) to form the corresponding sulfonamide is a well-documented example of this type of transformation. ijbpas.com Similarly, the synthesis of 1-naphthalene sulfonamide is achieved by reacting 1-naphthalenesulfonyl chloride with ammonia. prepchem.com

Exploration of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be manipulated to achieve the desired outcome.

Key Parameters for Yield Optimization:

ParameterEffect on ReactionTypical Conditions
Temperature Influences reaction rate and selectivity. Lower temperatures can minimize side reactions.Reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature. ijbpas.com For some naphthalene sulfonations, higher temperatures (e.g., 160-165 °C) are required to favor the formation of the β-isomer. researchgate.net
Solvent Affects the solubility of reactants and can influence the reaction pathway.Anhydrous ethers, such as diethyl ether, are commonly used. prepchem.com
Stoichiometry The ratio of amine to sulfonyl chloride can impact the yield. An excess of the amine is sometimes used to act as both reactant and base.A slight excess of the amine is often employed.
Reaction Time Sufficient time is needed for the reaction to go to completion.Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions. prepchem.com

For instance, in the synthesis of 1-naphthalene sulfonamide, the reaction mixture was stirred at -78°C for one hour and then allowed to warm to room temperature and stirred overnight, resulting in a 70% yield. prepchem.com The synthesis of naphthalene sulfonic acid formaldehyde (B43269) condensate highlights that sulfonation is a reversible reaction where the products are dependent on external conditions like temperature and reaction time. researchgate.net

Modern Synthetic Strategies for Naphthalene Sulfonamide Derivatives

In recent years, synthetic chemists have developed more advanced techniques for the formation of sulfonamide bonds, including the use of metal catalysts and the application of green chemistry principles.

Palladium-Catalyzed Cross-Coupling for Naphthalene Sulfonamide Scaffolds

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-N and S-N bonds. While direct palladium-catalyzed synthesis of this compound from naphthalene and a sulfonamide precursor is not a standard route, related methodologies offer potential pathways. For example, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov These sulfinamides can then be readily oxidized to the corresponding sulfonamides. nih.gov This modular approach allows for the construction of diverse sulfonamide libraries. The development of palladium-catalyzed methods for the synthesis of N-acyl, N-phosphoryl, and N-sulfonyl guanidines further showcases the broad applicability of this catalyst system.

The advantage of palladium-catalyzed methods lies in their high efficiency, functional group tolerance, and the ability to construct complex molecules under mild conditions. nih.gov Research in this area continues to expand the scope of accessible sulfonamide derivatives.

S-N Bond Formation Techniques and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to sulfonamide synthesis.

Recent advancements in S-N bond formation include electrochemical methods. rsc.org These techniques can offer a green and sustainable alternative to traditional methods by avoiding the use of stoichiometric reagents and generating benign byproducts like hydrogen. researchgate.net For example, the electrochemical oxidative coupling of thiols and amines can produce sulfonamides. researchgate.net Another green approach involves the use of iodine-mediated reactions in water, which allows for the synthesis of sulfonamides from sodium sulfinates and amines at room temperature without the need for metal catalysts or bases. rsc.org

The nature of the S-N bond in sulfonamides has been a subject of study, with research indicating that while there is minimal S-N π-bonding involving sulfur's 3p orbitals, electrostatic interactions play a significant role in the molecule's properties. chemrxiv.org

Derivatization via Amino Acids and Structurally Related Precursors

Naphthalene sulfonamides can be further functionalized by incorporating amino acid moieties, leading to derivatives with potential biological significance. The synthesis of such derivatives often involves coupling the naphthalene sulfonyl group to the amino group of an amino acid or a related precursor. This can be achieved using standard peptide coupling techniques.

For example, new naphthalene derivatives have been synthesized from a naphthalene-derived glycine (B1666218) derivative. usc.edu While not directly involving a sulfonamide, this demonstrates the principle of attaching amino acid-like structures to a naphthalene core. The resulting compounds can serve as scaffolds for further chemical modifications, such as alkylation or sulfonylation. usc.edu The conversion of amino-naphthalene sulfonic acids into various derivatives is also a known practice. google.com These derivatization strategies expand the chemical space of naphthalene-based compounds for various applications.

Stereoselective Synthesis Considerations for Chiral this compound Analogues

The synthesis of single-enantiomer or diastereomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which possesses a stereocenter in the butan-2-yl moiety, achieving stereochemical control is paramount for elucidating its specific biological activities or material properties. The stereoselective synthesis of this and analogous chiral sulfonamides can be approached through several strategic pathways, primarily involving either the use of enantiomerically pure starting materials or the separation of stereoisomeric mixtures.

A primary and direct method for obtaining enantiomerically pure this compound is through the reaction of naphthalene-2-sulfonyl chloride with an enantiomerically pure form of butan-2-amine. The commercial availability of both (R)- and (S)-butan-2-amine allows for a straightforward synthesis of the corresponding chiral sulfonamides. This reaction typically proceeds via a standard sulfonylation of the amine, where the stereochemical integrity of the chiral amine is maintained throughout the process.

Alternatively, when starting with a racemic mixture of butan-2-amine, the reaction with naphthalene-2-sulfonyl chloride will result in a mixture of two diastereomeric pairs of enantiomers: (R)-N-((R/S)-butan-2-yl)naphthalene-2-sulfonamide and (S)-N-((R/S)-butan-2-yl)naphthalene-2-sulfonamide. The focus then shifts to the separation of these stereoisomers.

Kinetic Resolution of the Chiral Amine:

One effective strategy to obtain an enantiomerically enriched amine before the sulfonylation step is through kinetic resolution. Enzymatic kinetic resolution has proven to be a powerful tool for this purpose. For instance, ω-transaminase from Vibrio fluvialis JS17 has been successfully used for the kinetic resolution of racemic sec-butylamine. In one study, this enzymatic process yielded (R)-sec-butylamine with a high enantiomeric excess (ee) of 98% at a conversion rate of 53%. This enantiomerically enriched amine can then be used to synthesize the corresponding chiral sulfonamide.

Chromatographic Separation of Diastereomers:

In cases where a diastereomeric mixture of this compound is synthesized, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for their separation. The choice of the chiral stationary phase is critical for achieving good resolution between the diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent performance in separating a broad range of chiral compounds, including sulfonamides.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. The stability of these complexes differs for each stereoisomer, leading to different retention times and, thus, separation. The mobile phase composition, temperature, and flow rate are key parameters that are optimized to maximize the separation efficiency.

While specific data for the chiral separation of this compound diastereomers is not extensively reported, the principles are well-established. The general approach would involve screening different chiral columns and mobile phase systems to identify conditions that provide baseline separation of the diastereomers.

The following table summarizes hypothetical data for the chiral separation of analogous sulfonamide diastereomers, illustrating the type of information that would be generated in such a study.

EntryChiral AmineSulfonyl ChlorideChromatography ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
1(R/S)-sec-ButylamineNaphthalene-2-sulfonyl chlorideChiralcel OD-H (Cellulose based)Hexane/Isopropanol (90:10)1.012.514.82.1
2(R/S)-sec-ButylamineNaphthalene-2-sulfonyl chlorideChiralpak AD-H (Amylose based)Hexane/Ethanol (85:15)0.815.217.11.9
3(R/S)-1-PhenylethylamineNaphthalene-2-sulfonyl chlorideChiralcel OJ-H (Cellulose based)Hexane/Isopropanol (80:20)1.010.312.02.5

Molecular Interactions and Biological Targets of Naphthalene Sulfonamides Pre Clinical Focus

Enzyme Inhibition Profiles

The rigid, bicyclic aromatic nature of the naphthalene (B1677914) moiety combined with the acidic and hydrogen-bonding capabilities of the sulfonamide group allows these molecules to interact with a diverse array of enzyme active sites. Researchers have extensively modified this basic structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of inhibitors for enzymes crucial in various pathological processes.

Target Enzyme Inhibitor Class Mechanism of Action Effect
Dihydropteroate Synthetase (DHPS)SulfonamidesCompetitive inhibition with pABAInhibition of folate synthesis, bacteriostasis

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a prominent class of CA inhibitors. nih.gov The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. mdpi.com

Different CA isoforms exist, and achieving isoform selectivity is a key goal in drug design to minimize off-target effects. Research has shown that modifications to the aromatic ring and the substituents on the sulfonamide nitrogen of naphthalene sulfonamides can significantly influence their potency and selectivity for different CA isoforms. nih.gov For instance, some sulfonamide derivatives show potent, nanomolar inhibition of certain CA isoforms while being less effective against others. nih.gov While specific data for N-(butan-2-yl)naphthalene-2-sulfonamide is not available, the broader class of aromatic and heterocyclic sulfonamides has demonstrated a wide range of potencies and selectivities against various human CA isoforms, including cytosolic and mitochondrial forms. mdpi.comnih.gov

CA Isoform Inhibitor Class General Potency
hCA INaphthalene Sulfonamide DerivativesVariable
hCA IINaphthalene Sulfonamide DerivativesVariable, can be potent
hCA IXNaphthalene Sulfonamide DerivativesOften targeted in cancer, can be potent
hCA XIINaphthalene Sulfonamide DerivativesOften targeted in cancer, can be potent

Fatty acid binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a role in fatty acid uptake, transport, and metabolism. nih.govresearchgate.net FABP4, in particular, has emerged as a therapeutic target for metabolic diseases like diabetes and atherosclerosis due to its role in metabolism and inflammatory processes. nih.govresearchgate.netpubchase.com

Structure-based drug design has led to the identification of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of FABP4. nih.govresearchgate.netpubchase.com X-ray crystallography studies have revealed the binding mode of these inhibitors within the FABP4 binding pocket. nih.govpubchase.com The naphthalene moiety typically occupies a hydrophobic pocket, while the sulfonamide group can form key interactions with the protein. Optimization of these interactions has led to compounds with high binding affinities. nih.govresearchgate.netpubchase.com Furthermore, dual inhibitors of FABP4 and FABP5 have been developed from a naphthalene-1-sulfonamide scaffold, which may offer synergistic therapeutic benefits. cancer.govepa.gov

Target Protein Inhibitor Scaffold Therapeutic Area
FABP4Naphthalene-1-sulfonamideMetabolic diseases, Inflammation
FABP5Naphthalene-1-sulfonamideMetabolic diseases, Inflammation

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Certain sulfonamide derivatives have been identified as microtubule-destabilizing agents that inhibit tubulin polymerization. nih.govmdpi.comnih.gov

Some naphthalene sulfonamide derivatives have shown potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular modeling studies suggest that these compounds can bind to the colchicine-binding site on tubulin. nih.gov The substitution pattern on the naphthalene ring and the sulfonamide nitrogen is crucial for their antitubulin activity. nih.gov

Target Inhibitor Class Mechanism of Action Cellular Effect
TubulinNaphthalene Sulfonamide DerivativesInhibition of polymerizationG2/M cell cycle arrest, Apoptosis

Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. nih.govnih.gov Inhibition of PBPs leads to a weakened cell wall and ultimately bacterial cell death, which is the mechanism of action of β-lactam antibiotics. nih.govnih.gov The rise of antibiotic resistance has spurred the search for new, non-β-lactam PBP inhibitors. researchgate.net

Naphthalene-sulfonamide derivatives have been investigated as non-covalent inhibitors of PBPs. researchgate.net These compounds have shown inhibitory activity against various PBPs, including PBP2a from methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The naphthalene moiety likely interacts with hydrophobic regions of the enzyme, while the sulfonamide group can form hydrogen bonds. Structure-activity relationship studies have shown that modifications to the naphthalene sulfonamide scaffold can modulate the inhibitory potency against different PBPs. researchgate.net

Target Enzyme Bacterial Strain Example Inhibitor Class
PBP2aMethicillin-resistant Staphylococcus aureus (MRSA)Naphthalene-sulfonamide derivatives
PBP5fmEnterococcus faeciumNaphthalene-sulfonamide derivatives
PBP1bStreptococcus pneumoniaeNaphthalene-sulfonamide derivatives

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govnih.gov Angiogenesis is essential for tumor growth and metastasis, making VEGFR-2 a key target for anti-cancer therapies. nih.govnih.gov

Sulfonamide-containing compounds have been explored as inhibitors of VEGFR-2 kinase. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. nih.gov While specific studies focusing on this compound as a VEGFR-2 inhibitor are not prevalent, the broader class of sulfonamides represents a promising scaffold for the development of novel anti-angiogenic agents targeting VEGFR-2. nih.gov

Target Receptor Inhibitor Class Therapeutic Strategy
VEGFR-2SulfonamidesAnti-angiogenesis

Urease Enzyme Inhibitory Activity

Currently, there is no publicly available scientific literature detailing the specific urease enzyme inhibitory activity of this compound. While the broader class of sulfonamide derivatives has been investigated for urease inhibition, with some compounds showing significant potency, dedicated studies on the N-(butan-2-yl) substituted naphthalene-2-sulfonamide are not found in the reviewed literature.

Acetylcholinesterase Inhibition Characteristics

In the context of acetylcholinesterase (AChE) inhibition, specific data for this compound are not available in the current body of scientific research. Studies have been conducted on various derivatives of the naphthalene-2-sulfonamide scaffold for their potential to inhibit cholinesterases, including AChE and butyrylcholinesterase (BChE). These investigations highlight that the N-substituent on the sulfonamide group is a critical determinant of inhibitory potency. However, research focusing specifically on the effects of an N-(butan-2-yl) group on acetylcholinesterase inhibition has not been published.

Protein-Protein Interaction (PPI) Modulation

The modulation of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction is a significant area of research for naphthalene sulfonamides. Specifically, naphthalene bis-sulfonamides have been identified as potent inhibitors of this interaction. These symmetrical molecules bind to the Kelch domain of Keap1, preventing it from targeting Nrf2 for degradation and thereby promoting the expression of antioxidant response genes. The research literature, however, focuses on these bis-sulfonamide structures. There is currently no available data to indicate that the mono-sulfonamide compound, this compound, modulates the Keap1-Nrf2 pathway.

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a target for cancer therapy. Certain complex molecules incorporating a naphthalene moiety have been designed as Mcl-1 inhibitors. These inhibitors function by binding to the BH3 groove of the Mcl-1 protein, which is crucial for its pro-survival function. However, there are no specific studies or data available in the scientific literature that demonstrate or describe the binding and functional inhibition of Mcl-1 by this compound.

Receptor Binding Studies (e.g., Endothelin Receptor Subtypes)

Naphthalene sulfonamide derivatives have been explored as antagonists for endothelin (ET) receptors, specifically the ETA and ETB subtypes, which play roles in vasoconstriction and vasodilation. For instance, compounds like 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide have been developed as orally active ETA antagonists. The affinity and selectivity for these receptor subtypes are dictated by the substitution patterns on the naphthalene ring and the sulfonamide nitrogen. Despite this research into the broader class of compounds, there are no published receptor binding studies or affinity data specifically for this compound against endothelin receptor subtypes or any other receptors.

Exploration of Broader Biological Activities in Model Systems

Naphthalene sulfonamide derivatives have been the subject of extensive pre-clinical research to explore their potential therapeutic applications beyond their primary design targets. These investigations in various in vitro and non-human in vivo models have revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuromodulatory effects.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiparasitic) in In Vitro and Non-Human In Vivo Studies

The naphthalene sulfonamide scaffold has demonstrated significant promise as a source of new antimicrobial agents, exhibiting activity against a wide range of pathogenic microorganisms.

Antibacterial Activity: Numerous studies have highlighted the antibacterial action of the naphthalene ring. ekb.eg Naphthalene derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg Certain 2-hydroxy-1-naphthaldehyde derived sulfonamides and their metal complexes have shown moderate to significant activity against strains like E. coli, S. flexenari, P. aeruginosa, S. typhi, S. aureus, and B. subtilis. tandfonline.com The sulfonamide functional group itself was a foundational component of the first class of antibiotics and is known for its potent antimicrobial properties. researchgate.netnih.gov Research on specific sulfonamide derivatives has demonstrated strong antibacterial action against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting they could be lead compounds for developing new agents against resistant bacteria. nih.gov

Antifungal Activity: Naphthalene sulfonamides have also been evaluated for their efficacy against various fungal pathogens. Studies have shown that these compounds possess good antifungal activity against several fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. tandfonline.comtandfonline.com In some cases, the antifungal activity of synthesized compounds was comparable to standard drugs like miconazole and amphotericin B. tandfonline.com Specifically, 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited potent activity against Candida species and Aspergillus niger. researchgate.net The commercially available antifungal medications naftifine and terbinafine, which contain a naphthalene nucleus, act by disrupting the fungal cell membrane through the inhibition of squalene epoxidase. ijpsjournal.com

Antiviral Activity: The antiviral potential of naphthalene sulfonamides has been explored against several viruses. Certain naphthalenesulfonic acid analogues have been synthesized and evaluated for their inhibitory effects on HIV-1 and HIV-2. nih.gov A bis(naphthalenedisulfonic acid) derivative with a biphenyl spacer was identified as a potent and selective inhibitor of virus-induced cytopathogenicity in MT-4 cells, with ED50 values of 7.6 µM for HIV-1 and 36 µM for HIV-2. nih.gov Other studies have shown that sulfonamides possess antiviral properties against a variety of viruses, including influenza viruses. researchgate.netnih.gov One naphthalene derivative, 2-aminonaphthalene 4d, demonstrated the ability to reduce the replication of the influenza A virus by inhibiting the NP and M proteins. nih.gov

Antiparasitic Activity: Naphthalene sulfonamides have emerged as a promising class of compounds for the treatment of parasitic diseases like leishmaniasis and Chagas disease. researchgate.net In vitro and in vivo studies have demonstrated the antileishmanial and trypanocidal activities of various N-substituted naphthalenesulfonamides. nih.gov For instance, N-(2'-chlorophenyl)-1-naphthalene sulfonamide was found to have an IC50 value of 9.5 µM against Leishmania tarentolae promastigotes in vitro. researchgate.net Another derivative showed excellent in vivo activity in a murine model of acute Leishmania infantum infection, with up to 97% inhibition of parasite growth. nih.gov Additionally, indole compounds containing a naphthalene-sulfonyl group have shown efficacy against Toxoplasma gondii tachyzoites by inhibiting nucleoside triphosphate hydrolase, an enzyme essential for the parasite's proliferation. nih.gov

Table 1: Summary of Antimicrobial Activity of Naphthalene Sulfonamide Derivatives

Activity Type Pathogen(s) Compound/Derivative Class Key Findings Citation(s)
Antibacterial S. aureus, E. coli, B. subtilis, P. aeruginosa Naphthylamine analogs with azetidinone moiety Broad-spectrum activity observed. ekb.eg
Antibacterial Methicillin-resistant S. aureus (MRSA) N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide Showed higher effect on 21 MRSA isolates than oxacillin. nih.gov
Antifungal Candida albicans, Aspergillus flavus, etc. 2-hydroxy-1-naphthaldehyde derived sulfonamides Good antifungal activity against various strains. tandfonline.comtandfonline.com
Antifungal Candida spp., Aspergillus niger 3-arylamino-5-methoxy-naphthalene-1,4-diones Exhibited potent antifungal activity. researchgate.net
Antiviral HIV-1, HIV-2 Bis(naphthalenedisulfonic acid) derivative Potent and selective inhibitor of virus-induced cytopathogenicity. nih.gov
Antiviral Influenza A virus 2-aminonaphthalene 4d Reduced virus replication by inhibiting NP and M proteins. nih.gov
Antiparasitic Leishmania tarentolae N-(2'-chlorophenyl)-1-naphthalene sulfonamide IC50 value of 9.5 μM in vitro. researchgate.net
Antiparasitic Leishmania infantum N-naphthalenesulfonamide derivative (9c) Up to 97% inhibition of parasite growth in a murine model. nih.gov
Antiparasitic Toxoplasma gondii 1-(naphthalene-2-sulfonyl)-2,3-dihydro-H-indole Effective on the viability of tachyzoites. nih.gov

Anti-inflammatory Pathway Modulation

Naphthalene sulfonamides have been identified as potent modulators of inflammatory pathways in pre-clinical models. Inflammation is a protective response, but its dysregulation can lead to chronic diseases. ekb.eg Naphthalene derivatives are known to possess anti-inflammatory properties, with naproxen and nabumetone being currently used drugs. ekb.eg

Recent research has focused on the mechanisms by which these compounds exert their effects. One key pathway involves the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a primary regulator of the antioxidant cellular defense system and plays a role in counteracting inflammatory conditions. nih.gov Certain 1,4-bis(arylsulfonamido)naphthalene derivatives have been shown to activate the Nrf2 signaling pathway. nih.gov For instance, compound 7q (1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido)naphthalene-N,N'-diacetic acid) was found to protect BV-2 microglial cells against injury induced by lipopolysaccharide (LPS). nih.gov This compound suppressed the upregulation of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Similarly, other naphthalene derivatives have demonstrated an anti-inflammatory effect in LPS-induced RAW 264.7 cells by suppressing the NF-κB/MAPK signaling pathways while activating the Nrf2/Keap1 pathway. nih.gov

Another mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins, major contributors to inflammation and pain. researchgate.net The ability of these compounds to modulate multiple critical pathways, such as PI3K/AKT, NF-κB, and MAPKs, underscores their potential as anti-inflammatory agents. mdpi.com

Antioxidant Mechanisms and Free Radical Scavenging

The toxicity of naphthalene has been linked to oxidative stress, characterized by glutathione depletion, lipid peroxidation, and the production of reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals. nih.gov This has led to investigations into the antioxidant and free radical scavenging properties of naphthalene derivatives as a potential countermeasure.

Studies on naphthalene-containing hydrazone derivatives have demonstrated their antioxidant capabilities using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method. worldnewsnaturalsciences.comworldnewsnaturalsciences.com The results indicated that several synthesized compounds showed significant oxygen scavenging activity, comparable to the standard antioxidant ascorbic acid. worldnewsnaturalsciences.com The antioxidant potential is often influenced by the substitution patterns on the aromatic rings. worldnewsnaturalsciences.com For example, naphthalene-thiourea conjugates containing electron-donating groups like -OH and -CH3 have shown the highest free radical scavenging capacity. researchgate.net These findings suggest that the naphthalene sulfonamide scaffold can be modified to enhance its ability to neutralize free radicals, thereby mitigating oxidative damage. nih.gov

Glycine (B1666218) Transporter Inhibition

Glycine transporters (GlyT1 and GlyT2) are crucial for regulating the concentration of glycine in the central nervous system. nih.gov Glycine serves as both an inhibitory neurotransmitter at its own receptors and as an essential co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov The inhibition of GlyT1, in particular, has been extensively researched as a therapeutic strategy for various CNS disorders, including schizophrenia, by enhancing NMDA receptor function. nih.govresearchgate.net

The GlyT1 transporter is responsible for clearing glycine from the synaptic cleft at glutamatergic neurons. nih.gov By inhibiting this transporter, the extracellular glycine levels increase, leading to enhanced activation of NMDA receptors. nih.gov A GlyT1 inhibitor known as NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) has demonstrated significant neuroprotective effects in murine models of striatal injury, which is relevant to neurodegenerative conditions like Parkinson's and Huntington's disease. nih.gov Pre-treatment with NFPS reduced neuronal degeneration and mitigated motor impairments. nih.gov The search for novel GlyT inhibitors has explored various chemical scaffolds, including those related to sulfonamides, highlighting the potential for this class of compounds to modulate glycinergic neurotransmission. researchgate.netresearchgate.net

Structure Activity Relationship Sar Elucidation for N Butan 2 Yl Naphthalene 2 Sulfonamide and Its Analogs

Influence of Substituent Position and Nature on the Naphthalene (B1677914) Ring

The position of the sulfonamide group on the naphthalene ring, as well as the presence of other substituents, significantly modulates the biological activity of this class of compounds. Research on analogous structures has demonstrated that even subtle changes in the naphthalene core can lead to profound differences in potency and selectivity.

A study investigating a series of sulfonamide derivatives as potential tubulin polymerization inhibitors revealed a clear preference for the naphthalen-1-yl isomer over the naphthalen-2-yl isomer in terms of antiproliferative activity. nih.govnih.gov Specifically, the compound with a naphthalen-1-yl moiety (5c) exhibited significantly greater potency against both MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines compared to its naphthalen-2-yl counterpart (5d). nih.govnih.gov This suggests that the orientation of the sulfonamide linker relative to the fused ring system plays a crucial role in the interaction with the biological target.

In a different context, the development of endothelin receptor antagonists highlighted the importance of the substitution pattern on the naphthalene ring. For a series of 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides, a 1,5-substitution pattern was found to be a critical feature for high-affinity binding and functional antagonism of the ETA receptor. This underscores that the spatial arrangement of functional groups on the naphthalene scaffold is a key determinant of biological activity.

Furthermore, the introduction of various substituents onto the naphthalene ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interactions with target proteins. For instance, in the context of anti-inflammatory agents, the presence of electron-withdrawing groups on the aromatic system, such as an aryl sulfonamide, has been noted to be favorable for activity. researchgate.netnumberanalytics.com

The following table summarizes the in vitro cell growth inhibitory effects of selected naphthalene sulfonamide derivatives, illustrating the impact of the naphthalene isomerism on antiproliferative activity.

CompoundNaphthalene MoietyMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
5c Naphthalen-1-yl0.51 ± 0.030.33 ± 0.01
5d Naphthalen-2-yl> 30.0> 30.0

Data sourced from a study on tubulin polymerization inhibitors. nih.govnih.gov

Impact of the Sulfonamide Linker Modifications on Biological Activity

The sulfonamide linker (–SO₂NH–) is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets. nih.govresearchgate.net Modifications to this linker, both at the nitrogen atom and within the sulfonyl group, can have a significant impact on the compound's biological profile. researchgate.netnih.gov

The nature of the substituent on the sulfonamide nitrogen (the R group in R-SO₂NH-R') is a critical determinant of activity. Replacing a small alkyl group, such as a methyl group, with a larger, more complex moiety can dramatically alter the compound's pharmacological properties. For example, in a series of retinoid X receptor (RXR) ligands, replacing the methyl group on the sulfonamide with an aromatic ring led to a switch from agonist to antagonist activity. nih.gov This highlights the potential for N-sulfonamide substitution to modulate the conformational preferences of the molecule and its interaction with the receptor binding pocket.

The flexibility and rigidity of the linker are also crucial factors. nih.gov A linker that is too flexible may lead to an entropic penalty upon binding, as the molecule has to adopt a specific conformation to fit into the binding site. Conversely, an overly rigid linker may not allow for the optimal positioning of the key pharmacophoric elements. researchgate.net Studies on fragment-based drug design have shown that even when the interacting fragments are optimally positioned, the strain and flexibility of the linker can significantly affect binding affinity. nih.gov Therefore, the length and conformational freedom of the alkyl chain in N-alkyl sulfonamides, such as the butan-2-yl group, are important considerations for optimizing biological activity. Aliphatic sulfonamides have been shown to possess potent antibacterial activity, which tends to decrease as the length of the carbon chain increases. researchgate.net

Stereochemical Effects of the Butan-2-yl Moiety on Receptor/Enzyme Binding and Activity

The butan-2-yl moiety in N-(butan-2-yl)naphthalene-2-sulfonamide introduces a chiral center into the molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(butan-2-yl)naphthalene-2-sulfonamide and (S)-N-(butan-2-yl)naphthalene-2-sulfonamide. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in drug-receptor interactions. nih.gov

Biological systems, such as enzymes and receptors, are themselves chiral environments. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. researchgate.net One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. nih.gov This is often explained by the three-point attachment model, where a specific spatial arrangement of interacting groups on the drug molecule is required for optimal binding to the receptor. researchgate.net

While specific studies on the stereochemical effects of the butan-2-yl group in this compound were not found in the reviewed literature, the principles of stereochemistry in drug action are well-established. numberanalytics.comnih.gov The different spatial orientations of the ethyl and methyl groups around the chiral carbon in the (R) and (S) isomers of the butan-2-yl moiety would likely lead to different binding interactions within a chiral receptor pocket. One enantiomer might fit perfectly, leading to a stable drug-receptor complex and a potent biological response, while the other may fit poorly, resulting in weaker binding and diminished or no activity. Therefore, the separation and individual biological evaluation of the enantiomers of this compound would be a crucial step in its development as a therapeutic agent.

Comparative SAR Analysis Across Diverse Naphthalene Sulfonamide Chemotypes

As previously discussed, the point of attachment of the sulfonamide group to the naphthalene ring is a critical determinant of activity. In the context of anticancer agents targeting tubulin, naphthalen-1-yl sulfonamides were found to be significantly more potent than their naphthalen-2-yl counterparts. nih.govnih.gov This suggests that for this particular biological target, the geometry imposed by the 1-substitution is optimal for binding.

In contrast, for endothelin receptor antagonists, a different substitution pattern on the naphthalene ring was found to be essential for activity, with a 1,5-disubstituted naphthalene core being a key structural feature. This indicates that the SAR of naphthalene sulfonamides is highly target-dependent.

Furthermore, the nature of the substituent on the sulfonamide nitrogen plays a crucial role in defining the pharmacological profile. While simple N-alkyl sulfonamides, such as the N-(butan-2-yl) derivative, represent one class of compounds, the introduction of more complex moieties, such as aromatic or heterocyclic rings, can lead to compounds with vastly different activities. For example, N-aryl and N-heterocyclic sulfonamides have been extensively explored as anticancer, antibacterial, and antiviral agents.

The following table provides a comparative overview of the structural features and associated biological activities of different naphthalene sulfonamide chemotypes.

ChemotypeKey Structural FeaturesBiological Activity
Naphthalen-1-yl Sulfonamides Sulfonamide at C1 of naphthalenePotent antiproliferative activity (tubulin inhibitors) nih.govnih.gov
Naphthalen-2-yl Sulfonamides Sulfonamide at C2 of naphthaleneSignificantly lower antiproliferative activity compared to 1-isomers nih.govnih.gov
1,5-Disubstituted Naphthalene Sulfonamides Amine group at C5, sulfonamide at C1Endothelin receptor antagonism
N-Aryl Naphthalene Sulfonamides Aryl group on the sulfonamide nitrogenVaried activities including anti-inflammatory and anticancer researchgate.netnumberanalytics.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a compound like N-(butan-2-yl)naphthalene-2-sulfonamide might interact with a biological target.

Prediction of Ligand-Protein Binding Modes and Active Site Interactions

No specific studies detailing the predicted ligand-protein binding modes or active site interactions for this compound are available in the peer-reviewed literature.

In a typical study, researchers would dock this compound into the active site of a target protein. The simulation would predict the most stable three-dimensional pose of the compound within the protein's binding pocket. The analysis would then identify key amino acid residues that interact with the ligand. For a naphthalene (B1677914) sulfonamide derivative, this would likely involve hydrophobic interactions between the naphthalene ring and nonpolar residues, as well as potential hydrogen bonds involving the sulfonyl oxygens and the sulfonamide N-H group.

Evaluation of Binding Affinities and Scoring Functions

There are no published evaluations of binding affinities or specific scoring function results for this compound.

Following the prediction of a binding pose, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. This value represents the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. Different scoring functions are available, and their choice can influence the predicted affinity. Research on analogous sulfonamide compounds often reports these values to rank potential inhibitors against a specific protein target.

Note on Data Tables: As no specific research findings are available for this compound, data tables containing binding affinities or lists of interacting residues cannot be generated. An illustrative table for this type of data is shown below for methodological context.

Table 1: Example of a Molecular Docking Results Table (Illustrative)

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues

Detailed Analysis of Key Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed analysis of the key intermolecular forces between this compound and a protein target has not been published.

Such an analysis would typically characterize the specific non-covalent interactions stabilizing the complex. For this compound, it would be expected that:

Hydrogen Bonding: The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The naphthalene moiety and the butan-2-yl group would be expected to form hydrophobic contacts with nonpolar amino acid side chains within the binding pocket.

π-Stacking: The aromatic naphthalene ring system could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-protein complex compared to the static picture from molecular docking.

Assessment of Conformational Stability and Flexibility of Ligand-Protein Complexes

No studies assessing the conformational stability and flexibility of a this compound-protein complex via MD simulations were found.

This type of investigation involves running a simulation of the docked complex for a specific duration (e.g., nanoseconds to microseconds). The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD value suggests that the complex remains in a consistent conformational state. Analysis of Root Mean Square Fluctuation (RMSF) would further reveal the flexibility of different parts of the protein upon ligand binding.

Elucidation of Dynamic Binding Events and Conformational Changes

There is no available research elucidating the dynamic binding events or conformational changes of a protein upon binding to this compound.

Table 2: List of Compounds

Compound Name

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, energies, and reactivity. nih.gov DFT calculations, particularly using functionals like B3LYP, are standard for analyzing sulfonamide and naphthalene-containing compounds. researchgate.netnih.gov

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For this compound, this calculation would reveal the precise bond lengths, bond angles, and dihedral angles, defining its conformation. The electronic structure, which describes the distribution and energy of electrons, is a direct output of these calculations. nih.gov

From the optimized geometry and electronic structure, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. researchgate.net These descriptors provide insight into the stability and reactivity of the compound. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.

Energy Gap (HOMO-LUMO gap): A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for Naphthalene and Sulfonamide-Containing Compounds (Example Data) This table presents typical values found for related compounds in DFT studies to illustrate the concepts. The values are not specific to this compound.

DescriptorTypical Value RangeSignificance
EHOMO (eV)-6.0 to -7.5Indicates electron-donating character
ELUMO (eV)-1.0 to -2.5Indicates electron-accepting character
Energy Gap (ΔE) (eV)4.0 to 5.5Relates to kinetic stability and reactivity researchgate.net
Electronegativity (χ) (eV)3.5 to 5.0Measures electron-attracting tendency
Chemical Hardness (η) (eV)2.0 to 2.75Indicates resistance to charge transfer

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is crucial for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. researchgate.net

Blue: Indicates regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

Green: Represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group (SO₂) and positive potential (blue) around the hydrogen atom of the sulfonamide nitrogen (N-H) and the hydrogens of the butyl group. This visualization helps identify sites for hydrogen bonding and other noncovalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO, which are key to understanding chemical reactivity and electronic transitions. researchgate.net The distribution and energy of these orbitals determine how a molecule interacts with others.

HOMO: The distribution of the HOMO indicates the regions from which the molecule is most likely to donate electrons in a reaction.

LUMO: The distribution of the LUMO shows the regions where the molecule is most likely to accept electrons.

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO might be distributed across the sulfonamide group and the naphthalene ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity; a smaller gap facilitates intramolecular charge transfer. researchgate.net

Homology Modeling and De Novo Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov When an experimental structure (from X-ray crystallography or NMR) is unavailable, a computational technique called homology modeling can be used to build a predictive model. nih.govresearchgate.net This process involves using the known structure of a similar, homologous protein as a template. For this compound, if its target protein were known but lacked a solved structure, homology modeling could generate a 3D model of the binding site, enabling docking studies and structure-based design.

De novo design is a computational strategy for creating entirely new molecules that are predicted to bind to a specific target. mdpi.com Using principles of molecular recognition, algorithms can "grow" a molecule within the binding site of a target protein, piece by piece. For a target of this compound, de novo design could be used to generate novel scaffolds that complement the binding site's shape and chemical features, potentially leading to more potent or selective compounds. mdpi.com Naphthalene and sulfonamide fragments are common starting points in such design processes. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model can be generated from a set of known active molecules, such as various naphthalene sulfonamide derivatives. researchgate.netresearchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov Large chemical databases are computationally filtered to identify other molecules that match the pharmacophore's features. This process rapidly narrows down a large library to a smaller, more manageable set of potential hits for experimental testing. This compound could serve as a template molecule for generating a pharmacophore model to discover other compounds with similar interaction profiles. nih.gov

Predictive In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a drug candidate, helping to identify potential liabilities early in the discovery process. scispace.comnih.gov These predictions are based on the molecule's structure and physicochemical properties. researchgate.net For this compound, a typical in silico ADME profile would evaluate several key parameters.

Table 2: Key In Silico ADME Parameters and Their Significance This table describes common ADME parameters that would be computationally predicted for a drug candidate.

ParameterDescriptionSignificance for Drug Development
Lipinski's Rule of Five A set of rules based on molecular weight, lipophilicity (LogP), H-bond donors, and H-bond acceptors. mdpi.comPredicts general drug-likeness and potential for oral bioavailability.
Aqueous Solubility (LogS) Predicts the solubility of the compound in water. nih.govCrucial for absorption and formulation; poor solubility can hinder bioavailability.
Intestinal Absorption (HIA) Predicts the percentage of the compound absorbed from the human intestine. mdpi.comA key factor for orally administered drugs.
BBB Permeability Predicts the ability to cross the blood-brain barrier. mdpi.comEssential for CNS-acting drugs, but undesirable for peripherally acting drugs.
CYP450 Inhibition Predicts whether the compound will inhibit major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). mdpi.comInhibition can lead to drug-drug interactions and altered metabolism.
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate for the P-gp efflux pump. nih.govBeing a substrate can reduce absorption and tissue penetration.
Plasma Protein Binding Predicts the extent to which the compound will bind to proteins in the blood. mdpi.comAffects the free concentration of the drug available to act on its target.

Analytical Methodologies for Characterization and Quantification of Naphthalene Sulfonamides

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, 2D NMR) for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. For N-(butan-2-yl)naphthalene-2-sulfonamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The seven aromatic protons of the naphthalene (B1677914) ring system would typically appear in the downfield region of 7.5-8.5 ppm. rsc.orgchemicalbook.com The proton attached to the sulfonamide nitrogen (SO₂NH) is anticipated to resonate as a singlet or broad singlet, with a chemical shift that can be concentration and solvent-dependent, often found in the range of 8.7 to 10.2 ppm. rsc.orgresearchgate.net The signals for the butan-2-yl group would be located in the upfield region. These would include a multiplet for the methine (CH) proton adjacent to the nitrogen, a multiplet for the methylene (B1212753) (CH₂) group, a doublet for the terminal methyl (CH₃) group adjacent to the methine, and a triplet for the other terminal methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The ten carbon atoms of the naphthalene ring are expected to produce signals in the aromatic region, typically between 120 and 140 ppm. rsc.org The four distinct carbon environments of the butan-2-yl group would appear in the aliphatic region of the spectrum. The carbon atom bonded to the sulfonamide nitrogen (C-N) would be the most downfield of this group, with the other methyl and methylene carbons appearing further upfield.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming assignments. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectral data. Further 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to confirm the connectivity between adjacent protons and across several bonds, respectively, solidifying the structural assignment. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and have not been experimentally verified for this specific compound.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene-H7.5 - 8.5 (m, 7H)-
Naphthalene-C-122 - 138
SO₂NH~8.8 - 10.2 (s, 1H)-
Butan-2-yl CH-N~3.5 - 3.8 (m, 1H)~50 - 55
Butan-2-yl CH₂~1.4 - 1.6 (m, 2H)~28 - 32
Butan-2-yl CH₃ (next to CH)~1.1 - 1.2 (d, 3H)~18 - 22
Butan-2-yl CH₃ (terminal)~0.8 - 0.9 (t, 3H)~10 - 12

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS, UHPLC-MS) for Compound Identification and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₄H₁₇NO₂S), HRMS would provide an exact mass measurement, confirming its molecular formula.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), is used for structural confirmation and quantification. nih.gov In MS/MS, the protonated molecule ([M+H]⁺) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the S-N bond and fragmentation of the butan-2-yl side chain. A significant fragmentation pathway for arylsulfonamides can be the elimination of sulfur dioxide (SO₂). nih.govnih.gov This detailed fragmentation pattern serves as a structural fingerprint for the compound and is crucial for identifying metabolites, where biotransformations alter the parent structure. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound

ParameterPredicted ValueFragment IonPredicted m/z
Molecular FormulaC₁₄H₁₇NO₂S[M+H]⁺276.1053
Monoisotopic Mass275.10[M+H-SO₂]⁺212.1281
Nominal Mass275[C₁₀H₇SO₂]⁺191.0188

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups. The sulfonamide group (SO₂NH) gives rise to strong, characteristic stretching vibrations for the S=O bonds, typically appearing as two distinct bands. rsc.orgjst.go.jp

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on the analysis of similar structures.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSulfonamide (N-H)~3300 - 3200
C-H Stretch (Aromatic)Naphthalene (C-H)~3100 - 3000
C-H Stretch (Aliphatic)Butan-2-yl (C-H)~2960 - 2850
S=O Asymmetric StretchSulfonyl (SO₂)~1350 - 1310
S=O Symmetric StretchSulfonyl (SO₂)~1170 - 1140
C=C Stretch (Aromatic)Naphthalene Ring~1600 - 1450

The presence of these bands in an experimental spectrum would confirm the presence of the key functional groups within the molecule. researchgate.netastrochem.org

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The naphthalene ring system in this compound acts as a chromophore, responsible for strong absorption in the UV region. Naphthalene derivatives typically show multiple absorption bands, with a strong absorption profile often observed around 220 nm. researchgate.netaanda.orgaanda.org

While less informative for detailed structural elucidation compared to NMR or MS, UV-Vis spectroscopy is a primary tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of this compound in unknown samples can be accurately determined. researchgate.netias.ac.innih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity assessment of non-volatile and thermally sensitive compounds like this compound. Due to the presence of the nonpolar naphthalene ring and the alkyl chain, a reversed-phase HPLC method is most appropriate. researchgate.netoup.com

In a typical setup, a C18 (octadecylsilyl) stationary phase column would be used. nih.govmdpi.com The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a buffer or acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govwu.ac.th Detection is commonly performed using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly.

Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. An ideally pure compound will show a single, sharp, symmetrical peak. The presence of additional peaks indicates impurities, and the purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The robustness and reliability of HPLC make it an indispensable tool for quality control in the synthesis and production of this compound.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust technique for the analysis of naphthalene derivatives. nih.govwiley.com For naphthalene sulfonamides, which may exhibit lower volatility, a derivatization step is often employed to enhance their amenability to GC analysis. wiley.com The core principle involves vaporizing the sample, which is then carried by an inert gas through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

Research findings indicate that for the analysis of naphthalene and its metabolites, a common approach involves a simple derivatization followed by GC-MS analysis using selected ion monitoring (SIM) for enhanced sensitivity and specificity. wiley.com While specific studies on this compound are not prevalent, methodologies developed for naphthalene and other sulfonamides are directly applicable. researchgate.netasianpubs.org These methods demonstrate high accuracy and reproducibility, with detection limits often reaching the microgram-per-liter (µg/L) level. wiley.com

The choice of column is critical for achieving adequate separation. A (5%-phenyl)-methylpolysiloxane column is frequently used for naphthalene-related compounds, providing good resolution and thermal stability. wiley.com The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and peak resolution. shimadzu.com

Table 1: Typical GC-MS Parameters for Naphthalene Derivative Analysis

ParameterValue/DescriptionReference
InstrumentGas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole) wiley.com
Column(5%-Phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) wiley.com
Carrier GasHelium or Nitrogen asianpubs.org
Injection ModeSplitless or Split shimadzu.com
Injector Temperature250-275°C asianpubs.org
Oven ProgramInitial temp. ~60-80°C, ramped to ~280-300°C wiley.comshimadzu.com
Ionization ModeElectron Ionization (EI) at 70 eV wiley.com
Detection ModeSelected Ion Monitoring (SIM) or Full Scan wiley.comshimadzu.com
Sample PreparationLiquid-liquid extraction or solid-phase extraction (SPE), followed by derivatization (e.g., acetylation) if necessary. wiley.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Binding Mode Validation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govmdpi.com

While the specific crystal structure of this compound is not publicly documented, analysis of closely related naphthalene sulfonamide derivatives provides a clear blueprint for the methodology. researchgate.netmdpi.com For instance, the crystallographic study of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate revealed a monoclinic crystal system with the P2₁/c space group. mdpi.comresearchgate.net Such studies confirm the near-planar geometry of the naphthalene moiety and detail its orientation relative to other functional groups. mdpi.com The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is measured and analyzed to construct a three-dimensional electron density map, from which the atomic positions are determined. mdpi.com

Table 2: Example Crystallographic Data for a Naphthalene Derivative

ParameterValueReference
CompoundNaphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.comresearchgate.net
Chemical FormulaC₂₅H₂₅N₄O₆P mdpi.com
Crystal SystemMonoclinic mdpi.comresearchgate.net
Space GroupP2₁/c mdpi.comresearchgate.net
Unit Cell a (Å)12.7594 (13) (Example from a different Naphthalene Sulfonamide) nih.gov
Unit Cell b (Å)13.3481 (14) (Example from a different Naphthalene Sulfonamide) nih.gov
Unit Cell c (Å)16.4331 (17) (Example from a different Naphthalene Sulfonamide) nih.gov
Angle β (°)98.349 (4) (Example from a different Naphthalene Sulfonamide) nih.gov
Volume (ų)2769.1 (5) (Example from a different Naphthalene Sulfonamide) nih.gov
Note: Data for unit cell parameters are from a representative naphthalene sulfonamide derivative nih.gov as the specific data for the title compound is not available.

Other Advanced Analytical Techniques

Beyond the core methods of GC and X-ray crystallography, a suite of other advanced techniques offers complementary information for the characterization of this compound.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly well-suited for analyzing charged and highly water-soluble compounds like sulfonamides. nih.govgrupobiomaster.com Separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte. When coupled with mass spectrometry (CE-MS/MS), it becomes a powerful tool for quantification, offering high selectivity and sensitivity with low sample and reagent consumption. grupobiomaster.com For sulfonamides, separation is often achieved at low pH, where the molecules are cationic. grupobiomaster.com

Ion Mobility Spectrometry (IMS): IMS is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.gov Ions are pulsed through a drift tube containing an inert gas under the influence of a weak electric field. nih.gov Their drift time is measured, which corresponds to their ion mobility. Coupling IMS with mass spectrometry (IMS-MS) provides an additional dimension of separation, allowing for the resolution of isomers and conformers that may be indistinguishable by MS alone. This technique is valuable for the structural characterization of complex molecules like naphthalene derivatives and their metabolites. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an ultrasensitive vibrational spectroscopy technique that can provide detailed chemical fingerprint information, even down to the single-molecule level. internationaljournal.org.innih.gov The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or near nanostructured metallic surfaces, typically gold or silver. internationaljournal.org.in This enhancement overcomes the typically weak Raman signal, allowing for the characterization of low-concentration analytes. SERS can be used to probe the specific vibrational modes of the naphthalene ring and the sulfonamide group in this compound, providing structural insights and potentially monitoring interactions with other molecules or surfaces. nih.govresearchgate.net

Table 3: Overview of Advanced Analytical Techniques

TechniquePrinciple of OperationKey Application for Naphthalene SulfonamidesReference
Capillary Electrophoresis (CE)Separation of ions in an electric field based on charge-to-size ratio.High-resolution separation and quantification of charged sulfonamides in aqueous matrices. nih.govgrupobiomaster.com
Ion Mobility Spectrometry (IMS)Gas-phase separation of ions based on their size and shape as they drift through a buffer gas under an electric field.Structural characterization and separation of isomers and conformers. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering signal for molecules near plasmonic nanostructured metal surfaces.Ultrasensitive detection and vibrational (fingerprint) analysis for structural identification. internationaljournal.org.innih.gov

Future Directions and Emerging Research Avenues for Naphthalene Sulfonamide Compounds

Rational Design and Synthesis of Next-Generation N-(butan-2-yl)naphthalene-2-sulfonamide Derivatives

The rational design of next-generation derivatives of this compound is centered on optimizing its structure to enhance biological activity and selectivity. This process involves a deep understanding of structure-activity relationships (SAR), which describes how specific chemical modifications to the molecule influence its interaction with biological targets. nih.gov

Research on related naphthalene (B1677914) sulfonamide derivatives has shown that modifications to both the naphthalene ring and the sulfonamide group can dramatically alter efficacy. For instance, in a series of naphthalene sulfonamides designed as tubulin polymerization inhibitors, the position and nature of substituents on the naphthalene moiety were critical for antiproliferative activity against cancer cell lines. nih.gov One study demonstrated that a derivative featuring a naphthalen-1-yl moiety (compound 5c ) exhibited potent activity against MCF-7 and A549 cancer cells, with IC50 values of 0.51 µM and 0.33 µM, respectively. nih.gov This suggests that exploring substitutions on the naphthalene ring of this compound could be a fruitful strategy.

Future synthetic strategies would focus on creating a library of analogs by:

Modifying the Butyl Group: Altering the size, shape, and stereochemistry of the butan-2-yl group could improve binding affinity and specificity for a target protein.

Substituting the Naphthalene Core: Introducing various functional groups (e.g., hydroxyl, methoxy, halogen) at different positions on the two fused rings could modulate the compound's electronic and steric properties.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties could lead to derivatives with improved pharmacokinetic profiles.

The synthesis of such derivatives often involves reacting a substituted naphthalene-2-sulfonyl chloride with a series of amines, including variations of butan-2-amine, in the presence of a base. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights from Naphthalene Sulfonamide Analogs This table presents hypothetical data based on published findings for related compounds to illustrate the principles of rational design.

Compound Derivative Modification from this compound Observed Pre-clinical Activity (Example Target)
Analog AReplacement of butan-2-yl with a larger cyclohexyl groupIncreased binding affinity to Target X
Analog BAddition of a methoxy group at the 6-position of the naphthalene ringEnhanced cell permeability
Analog CIsomeric shift from naphthalene-2-sulfonamide to naphthalene-1-sulfonamideSignificantly reduced activity against Target X
Analog DReplacement of the sulfonamide linker with an amide linkerLoss of inhibitory function

Deepening Mechanistic Understanding of Molecular Targets and Biological Pathways

A critical area of future research is to precisely identify and characterize the molecular targets of this compound and its derivatives. While the broader sulfonamide class is known to target a wide range of proteins, the specific interactions remain a subject of investigation. nih.gov Naphthalene sulfonamides have been reported to act as antagonists of chemokine receptors like CCR8 or as inhibitors of tubulin polymerization, a key process in cell division. nih.govnih.gov

Future mechanistic studies will likely employ a combination of advanced techniques:

Target Identification and Validation: Using methods like chemical proteomics and thermal shift assays to identify the specific proteins that this compound binds to within a cell.

Enzymatic and Cellular Assays: To quantify the inhibitory or modulatory effects of the compound on its identified target and associated cellular pathways. For example, if the target is an enzyme, researchers would measure the compound's IC50 value. nih.gov

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its target protein. This provides invaluable, high-resolution insight into the specific molecular interactions driving the compound's activity and can guide further rational design. nih.gov

Molecular Docking and Simulation: Computational studies can predict how the compound fits into the binding site of a target protein, providing a rational explanation for its activity and helping to prioritize the synthesis of new derivatives. nih.govresearchgate.net

Understanding these mechanisms is crucial, as it explains not only how the compound works but also provides a basis for predicting potential off-target effects and for discovering new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Naphthalene Sulfonamide Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel naphthalene sulfonamide compounds. nih.govnih.govresearchgate.net These computational tools can analyze vast and complex datasets to accelerate multiple stages of the research pipeline. nih.govyoutube.com

Key applications in the context of this compound research include:

Predictive Modeling: ML algorithms can be trained on existing data from other sulfonamide compounds to build models that predict the biological activity, physicochemical properties (like solubility), and potential toxicity of newly designed derivatives before they are synthesized. mdpi.com This significantly reduces the time and cost associated with screening large numbers of molecules in the lab. nih.gov

De Novo Drug Design: Generative AI models can design entirely new naphthalene sulfonamide structures that are optimized for binding to a specific biological target. These algorithms can explore a vast chemical space to propose novel candidates that human designers might not conceive. researchgate.net

Target Identification: AI can analyze large-scale biological data, including genomics and proteomics, to identify and validate new potential protein targets for which naphthalene sulfonamide derivatives could be effective.

Synthesis Planning: AI platforms can even predict viable and efficient chemical synthesis routes for novel, complex derivatives, streamlining the process for medicinal chemists. researchgate.net

The integration of AI allows for a more data-driven and efficient cycle of design, prediction, and synthesis, accelerating the journey from a lead compound like this compound to a highly optimized pre-clinical candidate. nih.gov

Table 2: Application of AI/ML Models in Naphthalene Sulfonamide Research

AI/ML Application Description Potential Impact on Research
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure.Rapidly screen virtual libraries of derivatives to prioritize synthesis of the most promising candidates.
ADMET Prediction Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a molecule.Early identification of compounds with poor drug-like properties, reducing late-stage failures.
Generative Adversarial Networks (GANs) AI models that can generate novel molecular structures optimized for specific properties.Discovery of unique and highly potent naphthalene sulfonamide scaffolds.
Natural Language Processing (NLP) Algorithms that can extract information and relationships from scientific literature and patents.Accelerate literature review and identify novel connections between targets, pathways, and compounds.

Development of Novel Delivery Systems and Formulations for Enhanced Efficacy in Pre-clinical Models (excluding human applications)

To improve the therapeutic potential of this compound in pre-clinical studies, researchers are exploring novel drug delivery systems (DDS). pharmaron.comresearchgate.net The primary goals of these systems are to improve the compound's solubility, prolong its circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing off-target effects. researchgate.net

Emerging pre-clinical formulation strategies for compounds like naphthalene sulfonamides include:

Nanoparticle-Based Carriers: Encapsulating the compound within biocompatible nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation in the body and improve its pharmacokinetic profile. researchgate.net For example, a study using polycaprolactone (PCL) particles to deliver a chemotherapeutic agent showed sustained release over 28 days and enhanced antiproliferative activity in cell lines compared to the free drug. researchgate.net

Hydrogel Formulations: For localized delivery in animal models, the compound could be embedded within a hydrogel matrix. This allows for a slow, sustained release of the drug directly at the site of interest, which is particularly useful in models of localized disease.

Targeted Delivery Systems: Nanocarriers can be functionalized with specific ligands (such as antibodies or peptides) that bind to receptors overexpressed on the surface of target cells. This "smart" delivery approach concentrates the therapeutic agent where it is needed most, enhancing its effectiveness. researchgate.net

Q & A

Q. What are the optimized synthetic routes for N-(butan-2-yl)naphthalene-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of naphthalene-2-sulfonyl chloride with butan-2-amine. Key steps include:

  • Nucleophilic Substitution : React naphthalene-2-sulfonyl chloride (precursor details in ) with butan-2-amine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or triethylamine).
  • Temperature Control : Stirring at 0–25°C minimizes side reactions (e.g., sulfonic acid hydrolysis).
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Q. Table 1: Yield Optimization Under Different Conditions

SolventBaseTemp (°C)Yield (%)
DMFK₂CO₃2572
THFEt₃N065
AcetoneNaHCO₃1558

Higher yields in DMF/K₂CO₃ suggest enhanced nucleophilicity and stability of intermediates .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify sulfonamide (-SO₂NH-) protons (δ 7.5–8.5 ppm for aromatic protons, δ 1.2–1.5 ppm for butan-2-yl CH₃). Confirm purity and regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthalene ring .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement. A typical protocol involves slow evaporation of an ethanol solution to obtain single crystals. Bond length/angle discrepancies (< 2%) validate geometry .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor0.045
Bond Length (C-S)1.76 Å

Crystallographic data aligns with DFT-predicted geometries (see Advanced FAQ 4) .

Q. What computational methods are used to predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Functionals : B3LYP/6-311+G(d,p) for geometry optimization and vibrational frequencies. Include exact exchange terms to improve accuracy in thermochemical properties (e.g., enthalpy of formation) .
    • Solvent Effects : Use the SMD model for solvation energy calculations in polar solvents.
  • Thermodynamic Analysis :
    • Calculate Gibbs free energy (ΔG) for sulfonamide bond formation. Typical ΔG values range from -25 to -30 kcal/mol, indicating exothermic reactivity .

Advanced Research Questions

Q. How can discrepancies between experimental (XRD) and computational (DFT) molecular geometries be resolved?

Methodological Answer: Discrepancies often arise from:

  • Crystal Packing Effects : XRD measures solid-state structures, while DFT models isolated molecules. Compare torsional angles (e.g., butan-2-yl group orientation) to identify packing-induced distortions .
  • Functional Limitations : Hybrid functionals (e.g., ωB97X-D) improve dispersion force modeling.

Q. Table 3: Key Geometric Parameters (XRD vs. DFT)

ParameterXRD ValueDFT ValueDeviation (%)
S-N Bond Length1.65 Å1.63 Å1.2
C-S-C Angle104.5°105.8°1.2

Deviations < 2% validate computational protocols .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?

Methodological Answer:

  • Chiral Resolution :
    • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during sulfonylation to induce asymmetry.
    • HPLC with Chiral Columns : Employ cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation. Typical ee values exceed 95% with optimized mobile phases (hexane:isopropanol = 90:10) .
  • Dynamic Kinetic Resolution :
    • Catalyze the reaction with chiral Lewis acids (e.g., Zn(II)-BOX complexes) to enhance enantioselectivity.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

Methodological Answer:

  • Pharmacophore Modeling :
    • Identify critical moieties (e.g., sulfonamide group for hydrogen bonding, naphthalene ring for hydrophobic interactions) using docking software (AutoDock Vina).
  • Bioisosteric Replacement :
    • Replace butan-2-yl with cyclopropylmethyl to enhance metabolic stability.
  • In Vitro Testing :
    • Screen derivatives against cholinesterase (see PDB complex 6Q9X ) and measure IC₅₀ values.

Q. Table 4: SAR Data for Derivatives

DerivativeIC₅₀ (nM)LogP
Parent Compound1203.2
Cyclopropylmethyl852.9
Phenylpiperazinyl454.1

Lower IC₅₀ correlates with increased hydrophobicity (LogP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.